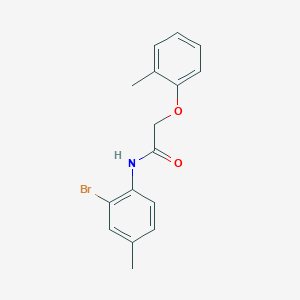

N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetamide derivatives often involves multiple steps, including acetylation, alkylation, and nitration. For instance, the synthesis of related compounds such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration steps, indicating that similar methodologies could be applied to the synthesis of N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic system, which can significantly influence the compound's chemical behavior and reactivity. The acetamide group's electronic properties can lead to interactions such as hydrogen bonding and influence the molecule's overall conformation (Yonas Habtegiorghies Belay et al., 2012).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including acetylation, nitration, and halogenation, depending on the substituents present on the aromatic ring. These reactions can be influenced by factors such as the nature of the substituents and the reaction conditions. For example, the selective N-acetylation followed by reaction with different halides is a common synthetic route for such compounds (Yonas Habtegiorghies Belay et al., 2012).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The presence of functional groups like bromo, methyl, and acetamide can affect the compound's polarity, hydrogen bonding potential, and overall stability. Crystallographic studies can provide detailed insights into the molecular geometry, packing, and intermolecular interactions within the solid state (Zhu-Ping Xiao et al., 2009).

Chemical Properties Analysis

The chemical properties of N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide, such as reactivity, stability, and functional group transformations, are central to its potential applications in organic synthesis and medicinal chemistry. The acetamide group, in particular, plays a crucial role in the chemical behavior of these compounds, affecting their acidity, nucleophilicity, and electrophilicity (Deepali B Magadum & G. Yadav, 2018).

属性

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-11-7-8-14(13(17)9-11)18-16(19)10-20-15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPDGFBMIMLZEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(2-ethyl-4-morpholinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5585842.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B5585865.png)

![3-(4-ethoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5585868.png)

![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585869.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5585876.png)

![2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5585885.png)

![2-cyclopropyl-9-[3-(2,4-difluorophenyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585891.png)

![N-cyclopentyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585892.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5585898.png)

![ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5585908.png)

![4-[(cyclohexylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5585917.png)